molecular formula C10H8F3N3O2S B2530746 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole CAS No. 339105-71-4

3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole

Cat. No.: B2530746
CAS No.: 339105-71-4
M. Wt: 291.25
InChI Key: OWWQGDZHHQEVKA-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole is a sophisticated chemical scaffold designed for advanced pharmaceutical and agrochemical research. This compound integrates two pharmacologically significant motifs: the 1,2,4-triazole ring and a 3-(trifluoromethyl)benzylsulfonyl group. The 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole interactions with biological targets, leading to a broad spectrum of activities . The incorporation of a sulfonyl group enhances the molecular properties by acting as a hydrogen bond acceptor, which can improve binding affinity and selectivity for specific enzymes . The presence of the trifluoromethyl group is a strategic modification widely employed in drug design; its strong electron-withdrawing nature and high lipophilicity can significantly improve a compound's metabolic stability, membrane permeability, and overall bioavailability . Researchers can utilize this compound as a key intermediate in multicomponent reactions and cyclization processes to construct more complex heterocyclic systems . Its structure suggests potential as a building block for developing novel enzyme inhibitors, anticancer agents, and antimicrobials, making it a valuable tool for probing structure-activity relationships and innovating new therapeutic candidates in hit-to-lead optimization campaigns.

Properties

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2S/c11-10(12,13)8-3-1-2-7(4-8)5-19(17,18)9-14-6-15-16-9/h1-4,6H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWQGDZHHQEVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332592
Record name 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817545
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339105-71-4
Record name 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole typically involves the nucleophilic substitution reactions between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. These reactions are performed under magnetic stirring at room temperature in solvents such as acetonitrile or dimethylformamide (DMF), yielding the desired triazole derivatives in moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Functional Group Variations: Sulfonyl vs. Sulfanyl

The sulfonyl group distinguishes the target compound from analogs with sulfanyl (-S-) substituents. For example:

  • 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole (hypothetical analog): Sulfanyl derivatives exhibit reduced polarity and weaker hydrogen-bonding capacity compared to sulfonyl analogs. This difference impacts solubility and biological activity. Sulfanyl groups are more prone to oxidation, whereas sulfonyl groups enhance stability .
  • 3-[(4-Fluorobenzyl)sulfanyl]-4H-1,2,4-triazole (): This compound has a 4-fluoro substituent instead of 3-CF₃. The fluorine atom is less electron-withdrawing than CF₃, leading to lower acidity in the triazole NH and altered binding properties .

Substituent Effects on the Benzyl Group

  • 3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole (): The 4-methyl group increases lipophilicity but lacks the strong electron-withdrawing effect of CF₃.

Triazole Core Modifications

  • Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (): The carboxylate ester at position 5 introduces hydrolytic liability, unlike the sulfonyl group. This makes the target compound more metabolically stable in vivo .
  • 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine (): The amine substituent at position 5 offers hydrogen-bond donor capacity, contrasting with the sulfonyl group’s acceptor properties.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Applications/Properties References
3-{[3-(Trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole C₁₀H₉F₃N₃O₂S -SO₂-, -CF₃, 1,2,4-triazole ~304.26 Antifungal research, protein binding
3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole () C₁₀H₁₁N₃O₂S -SO₂-, -CH₃, 1,2,4-triazole 237.28 Synthetic intermediate, solubility studies
3-[(4-Fluorobenzyl)sulfanyl]-4H-1,2,4-triazole () C₉H₈FN₃S -S-, -F, 1,2,4-triazole 225.24 Metal ion probes, fluorescence
Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate () C₁₂H₁₀F₃N₃O₂ -COOEt, -CF₃, 1,2,4-triazole 285.22 Drug discovery, ester hydrolysis studies

Research Findings and Implications

  • Electronic Effects : The -CF₃ group in the target compound increases the electron deficiency of the triazole ring, enhancing its acidity (pKa ~5–6 for NH) compared to methyl or fluorine analogs. This property is critical in catalysis or enzyme inhibition .
  • Biological Activity : Sulfonyl-containing triazoles show higher binding affinity to cytochrome P450 enzymes (e.g., in antifungal agents) than sulfanyl derivatives due to stronger hydrogen bonding .
  • Stability : The sulfonyl group’s resistance to oxidation and hydrolysis makes the target compound more suitable for long-term storage and in vivo applications than sulfanyl or ester analogs .

Biological Activity

3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole is a synthetic compound belonging to the triazole family, characterized by its unique trifluoromethyl and sulfonyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10_{10}H8_{8}F3_{3}N3_{3}O2_{2}S
  • IUPAC Name: 5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1H-1,2,4-triazole

This compound features a triazole ring that is pivotal for its biological activity, combined with a benzyl sulfonyl moiety that enhances its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria. The specific activity of this compound has not been extensively documented; however, related compounds have shown promising results.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Organisms
3a0.0156Candida albicans
3b0.125E. coli
3c0.031S. aureus
3d0.062Pseudomonas aeruginosa

Anti-inflammatory Effects

In vitro studies have demonstrated the anti-inflammatory potential of triazole derivatives. For instance, certain derivatives significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in stimulated peripheral blood mononuclear cells.

Case Study: Cytokine Release Inhibition

A recent study evaluated the effects of various triazole derivatives on cytokine release:

  • Findings: Compounds derived from the triazole framework showed a marked reduction in TNF-α levels without exhibiting cytotoxicity.
  • Significant Compounds: Derivatives such as 3a, 3c, and 3e were highlighted for their beneficial anti-inflammatory effects.

The biological activity of triazoles can often be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition: Triazoles are known to inhibit enzymes involved in fungal cell wall synthesis and other metabolic pathways.
  • Cytokine Modulation: The modulation of cytokine production is critical for their anti-inflammatory effects.

Medicinal Chemistry

The unique structure of this compound positions it as a promising scaffold for drug development. Its potential applications include:

  • Antimicrobial Agents: Development of new antibiotics or antifungals.
  • Anti-inflammatory Drugs: Potential candidates for treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-1,2,4-triazole, and how are reaction conditions optimized?

The synthesis typically involves sulfonylation of the triazole core with a 3-(trifluoromethyl)benzylsulfonyl precursor. Key steps include:

  • Sulfonyl group introduction : Reacting the triazole thiol intermediate with a sulfonyl chloride derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
  • Optimization parameters : Temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., phase-transfer catalysts for biphasic systems) to enhance yield and purity .
  • Workup : Purification via column chromatography or recrystallization to isolate the sulfonyl-triazole product .

Q. Which spectroscopic and analytical techniques are used to confirm the structure of this compound?

Structural confirmation relies on:

  • ¹H/¹³C NMR : To identify protons and carbons adjacent to the sulfonyl and trifluoromethyl groups, with characteristic deshielding effects .
  • IR spectroscopy : Detection of S=O stretching vibrations (~1350–1150 cm⁻¹) and triazole ring modes .
  • X-ray crystallography : Resolves steric interactions between the benzylsulfonyl group and triazole ring, critical for understanding reactivity .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula .

Q. What are the common biological targets for structurally similar 1,2,4-triazole derivatives?

Related triazoles exhibit activity against:

  • Enzymes : Cytochrome P450, kinases, and microbial enzymes (e.g., lanosterol demethylase in fungi) .
  • Cellular targets : Apoptosis regulators (e.g., Bcl-2 in cancer cells) and nucleic acid intercalation .
  • Assays : MIC (Minimum Inhibitory Concentration) for antimicrobial activity, MTT assays for cytotoxicity, and enzymatic inhibition studies .

Q. How do researchers address solubility challenges during in vitro testing?

Strategies include:

  • Solvent selection : Use of DMSO for initial stock solutions, followed by dilution in aqueous buffers with surfactants (e.g., Tween-80) .
  • Prodrug design : Introducing hydrophilic moieties (e.g., phosphate esters) to enhance bioavailability .

Advanced Research Questions

Q. How can synthetic yields be improved in multi-step syntheses of this compound?

Advanced optimization involves:

  • Catalyst screening : Palladium or copper catalysts for Suzuki coupling to attach aromatic substituents .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity .
  • Stepwise monitoring : TLC or HPLC to identify intermediates and byproducts, enabling real-time adjustments .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Comparative SAR (Structure-Activity Relationship) studies : Systematically varying substituents (e.g., replacing trifluoromethyl with chloro or methoxy groups) to isolate contributing factors .
  • In silico modeling : Molecular docking to predict binding affinities with target proteins (e.g., PI3K inhibitors in cancer) .
  • Dose-response validation : Replicating assays under standardized conditions (pH, temperature) to minimize variability .

Q. How does the sulfonyl group influence electronic properties and reactivity?

  • Electron-withdrawing effects : The sulfonyl group reduces electron density on the triazole ring, enhancing electrophilic substitution reactivity .
  • Steric hindrance : X-ray data show dihedral angles >30° between the benzylsulfonyl group and triazole, impacting binding to flat active sites (e.g., enzyme pockets) .
  • Computational analysis : DFT calculations quantify charge distribution and frontier molecular orbitals to predict reaction sites .

Q. How are binding interactions with biological macromolecules analyzed experimentally?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions .
  • Cryo-EM/X-ray co-crystallography : Visualizes compound-protein complexes at atomic resolution .

Q. What methods resolve discrepancies in crystallographic data for this compound?

  • Multi-crystal screening : Testing crystallization in varied solvents (e.g., ethanol vs. acetonitrile) to obtain high-resolution datasets .
  • DFT-assisted refinement : Computational models guide electron density map interpretation for ambiguous regions .

Q. How can derivatives be designed to enhance bioactivity while minimizing toxicity?

  • Bioisosteric replacement : Substituting sulfonyl with sulfonamide or carbonyl groups to modulate toxicity .
  • Metabolic profiling : LC-MS identifies metabolites in hepatic microsomes to guide structural modifications .
  • Toxicity prediction : QSAR (Quantitative Structure-Activity Relationship) models prioritize low-risk candidates .

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